molecular formula C19H12F5NO B15172465 2-[Anilino(pentafluorophenyl)methyl]phenol CAS No. 918970-47-5

2-[Anilino(pentafluorophenyl)methyl]phenol

Cat. No.: B15172465
CAS No.: 918970-47-5
M. Wt: 365.3 g/mol
InChI Key: QITOUVXJIXPUBG-UHFFFAOYSA-N
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Description

2-[Anilino(pentafluorophenyl)methyl]phenol is an organic compound with the molecular formula C₁₉H₁₂F₅NO It is characterized by the presence of an aniline group attached to a pentafluorophenyl ring, which is further connected to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Anilino(pentafluorophenyl)methyl]phenol typically involves the reaction of aniline with pentafluorobenzaldehyde, followed by a condensation reaction with phenol. The reaction conditions often include the use of a suitable solvent such as methanol or ethanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Anilino(pentafluorophenyl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atoms on the pentafluorophenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-[Anilino(pentafluorophenyl)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Anilino(pentafluorophenyl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Anilino(pentafluorophenyl)methyl]phenol is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with molecular targets.

Properties

CAS No.

918970-47-5

Molecular Formula

C19H12F5NO

Molecular Weight

365.3 g/mol

IUPAC Name

2-[anilino-(2,3,4,5,6-pentafluorophenyl)methyl]phenol

InChI

InChI=1S/C19H12F5NO/c20-14-13(15(21)17(23)18(24)16(14)22)19(11-8-4-5-9-12(11)26)25-10-6-2-1-3-7-10/h1-9,19,25-26H

InChI Key

QITOUVXJIXPUBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(C2=CC=CC=C2O)C3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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